(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid is a compound that belongs to the class of amino acids and derivatives. It is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a tert-butoxy group. This compound is primarily utilized in scientific research, particularly in peptide synthesis and drug development.
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid typically involves several key steps:
The synthesis often employs techniques such as:
The molecular structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid can be represented as follows:
The compound features:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid can undergo various chemical reactions typical of amino acids and their derivatives:
These reactions are often facilitated by specific conditions such as pH adjustments or the presence of catalysts to optimize yields and selectivity.
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid primarily involves its role as a building block in peptide synthesis. Upon incorporation into peptides, it can influence:
Research indicates that derivatives of this compound exhibit varying degrees of biological activity, making them valuable in drug design .
Relevant analyses often include moisture content assessments and purity evaluations via techniques like high-performance liquid chromatography .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid finds applications in:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid (hereafter referred to as Fmoc-Asp(OtBu)-OH) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). This derivative of aspartic acid features orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino function and the tert-butyl (tBu) ester on the side-chain carboxylate. This dual protection enables sequential deprotection during SPPS—base-labile Fmoc is removed with piperidine for chain elongation, while the acid-labile tBu group remains intact until final TFA cleavage, facilitating precise synthesis of aspartic acid-containing peptides [2] [3].
A critical challenge in peptide synthesis is aspartimide formation, where the side-chain carboxylate nucleophilically attacks the backbone amide, leading to cyclic byproducts and epimerization. This side reaction is particularly prevalent when aspartic acid is followed by glycine, asparagine, or other sterically undemanding residues. Fmoc-Asp(OtBu)-OH mitigates this through steric hindrance; the bulky tBu group reduces cyclization propensity by ~70% compared to smaller esters like methyl [3] [4]. Despite this, prolonged basic conditions during Fmoc deprotection can still trigger aspartimide formation, necessitating optimized protocols:
Table 1: Aspartimide Suppression Strategies Using Aspartic Acid Derivatives
Protecting Group | Relative Rate of Aspartimide | Coupling Efficiency | Applications |
---|---|---|---|
tBu (Fmoc-Asp(OtBu)-OH) | Baseline (1.0x) | High | Standard SPPS |
2-phenylisopropyl | 0.3x | Moderate | Cyclic peptides |
Allyl | 0.5x | Low | On-resin ligation |
Cyanosulfurylide (CSY) | Not detected | Moderate | Challenging sequences |
Fmoc-Asp(OtBu)-OH also enables synthesis of aspartate-rich therapeutic peptides:
The development of Fmoc-Asp(OtBu)-OH is intertwined with the evolution of SPPS. Before the 1970s, peptide synthesis relied on benzyloxycarbonyl (Cbz) and t-butyloxycarbonyl (Boc) groups, which required harsh acidic conditions (e.g., HF or TFMSA) for global deprotection, limiting compatibility with acid-sensitive residues [7]. The introduction of the Fmoc group by Carpino in 1970 revolutionized the field by enabling base-labile Nα-deprotection (e.g., 20% piperidine in DMF), orthogonal to acid-labile side-chain protection [2] [7].
The tBu ester emerged as the ideal partner for Fmoc in the 1980s due to:
Key milestones in Fmoc-Asp(OtBu)-OH optimization include:
Table 2: Timeline of Fmoc-Asp(OtBu)-OH Development
Year | Advancement | Impact |
---|---|---|
1970 | Carpino introduces Fmoc group | Base-labile Nα-protection enabled |
1980 | Adoption of tBu esters for side chains | Orthogonal Fmoc/tBu strategy established |
1989 | Gramicidin A synthesis via Fmoc | Demonstrated efficacy for complex peptides |
2006 | Aqueous phosphoric acid deprotection | Eco-friendly tBu cleavage |
2023 | Catalytic "magic blue" deprotection | Mild C-O bond cleavage |
Challenges in handling Fmoc-Asp(OtBu)-OH include:
The tert-butyl ester in Fmoc-Asp(OtBu)-OH exemplifies strategic molecular design, balancing steric protection, orthogonal deprotection, and synthetic versatility. Its stability profile is exceptional: resistant to nucleophiles (RLi, RMgX), bases (NEt₃, pyridine), and reducing agents (NaBH₄), yet selectively cleaved by acids [1]. This enables selective reactions at the α-carboxylate during SPPS, such as carbodiimide-mediated couplings without side-chain interference [2] [3].
Deprotection mechanisms have evolved beyond classic TFA:
Table 3: Comparative Analysis of tBu Deprotection Methods
Method | Conditions | Selectivity | Yield | Eco-Footprint |
---|---|---|---|---|
TFA/scavengers | 95% TFA, 2–4 h | Cleaves tBu, Trt, Clt | >90% | Moderate |
Aqueous H₃PO₄ | pH <1, 100°C, 1h | Preserves methyl/Bzl esters | 85–95% | Low |
"Magic blue"/Et₃SiH | CH₂Cl₂, rt, 30 min | Retains Fmoc, Alloc | 88–94% | Low |
Powdered KOH | THF, rt, 12h | Selective for tBu esters | >95% | Low |
Functional group interconversion leverages tBu esters as synthetic handles:
In drug development, tBu's hydrophobicity improves cell permeability of peptide precursors. For example, tBu-protected phosphopeptide prodrugs exhibit 3-fold enhanced cellular uptake versus deprotected analogs [3]. The group's bulk also conformationally restrains aspartate-containing motifs, aiding in the synthesis of β-turn mimetics for kinase inhibitors [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: